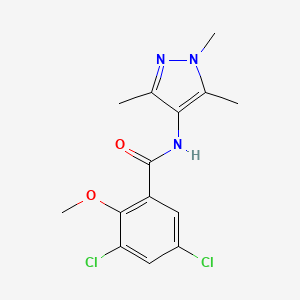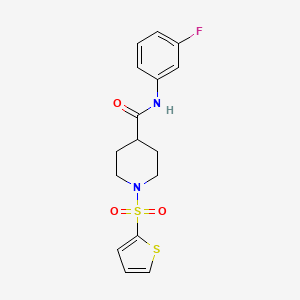![molecular formula C18H12N2 B5608625 2-phenylbenzo[g]quinoxaline](/img/structure/B5608625.png)
2-phenylbenzo[g]quinoxaline
説明
Synthesis Analysis
2-Phenylbenzo[g]quinoxaline derivatives have been synthesized through various methods, including palladium-catalyzed C–C cross-coupling reactions and oxidative cyclization processes. The synthesis typically involves the formation of the quinoxaline core followed by the introduction of the phenyl group at the 2-position, utilizing different starting materials and catalysts to achieve the desired compound (Hao Zengshuai et al., 2014; Jun Gao et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques. DFT and TD-DFT/PCM calculations have provided insights into the structural parameters, spectroscopic characterization, and electronic properties of this compound derivatives (Nuha Wazzan et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including those involving its fluorescent properties when substituted with electron-donating groups. These reactions highlight its potential as a viscosity-sensitive fluorescent probe (Ke Wang et al., 2009). Moreover, its reactions in the presence of phosphine-free Mn-complex catalysis demonstrate a sustainable approach to synthesize quinoxaline derivatives (Kalicharan Das et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and photoluminescence, have been studied. Compounds like 10-methoxy-2-phenylbenzo[h]quinoline have shown excellent thermal stability and potential as photoluminescence materials, indicating the versatility of this compound derivatives in material science applications (Zhenming Dong et al., 2011).
Chemical Properties Analysis
This compound and its derivatives exhibit a range of chemical properties, including acting as electron-transport materials in organic light-emitting diodes (OLEDs) and engaging in various organic reactions that highlight their chemical reactivity and potential applications in organic synthesis and electronic devices (T.‐H. Huang et al., 2006).
科学的研究の応用
Fluorescent Probes in Viscosity Detection
2-Phenylbenzo[g]quinoxaline derivatives have been explored as viscosity-sensitive fluorescent probes. In a study, various substituted derivatives of this compound demonstrated significant fluorescence response to changes in viscosity, indicating their potential in viscosity detection applications (Wang, Shi, Jia, Chen, & Ma, 2009).
Pharmaceutical and Industrial Applications
Quinoxaline derivatives, including this compound, are valuable in various industrial and pharmaceutical contexts. For instance, the synthesis and analysis of isoxazolequinoxaline derivatives have been conducted, revealing potential applications in anti-cancer drug development (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Synthesis of Novel Derivatives
Research into the synthesis of novel quinoxaline derivatives, like 2,3,8-trisubstituted 7H-isoindolo[5,6-g]quinoxaline-5,7,9,11(8H)-tetraones, has been conducted to explore their chemical properties and potential applications (Lee, Cho, Choi, Namgoong, & Jung, 2004).
Materials Science and Electronics
This compound-based compounds have been synthesized for use as electron-transport materials in organic light-emitting devices. These materials show promising properties such as high electron mobility, which are crucial for the performance of such devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Crystal Structure Analysis
The crystal structures and packing motifs of various this compound derivatives have been analyzed, providing insights into their molecular configurations, which are important for understanding their physical and chemical behaviors (Cantalupo, Salvati, McBurney, Raju, Glagovich, & Crundwell, 2006).
Antifungal and Antioxidant Activities
Some this compound derivatives have been studied for their antifungal and antioxidant activities. These compounds have shown potential in agricultural and food chemistry, particularly in combating fungal infections and oxidative stress (Zhang, Dai, Qian, Liu, Xiao, Lu, Zhu, Wang, & Ye, 2014).
特性
IUPAC Name |
3-phenylbenzo[g]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-12-19-16-10-14-8-4-5-9-15(14)11-17(16)20-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFXNLXEQRQPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-isopropylphenyl)-N-[1-(methoxymethyl)cyclopentyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5608549.png)
![N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5608568.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5608580.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5608594.png)

![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5608601.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5608603.png)
![(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
![N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide](/img/structure/B5608611.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-isopropyl-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5608644.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)